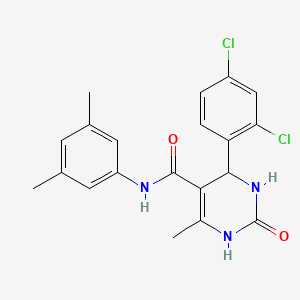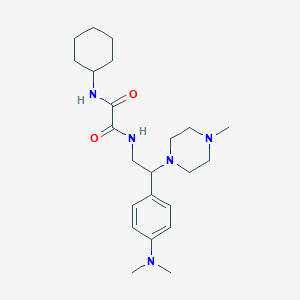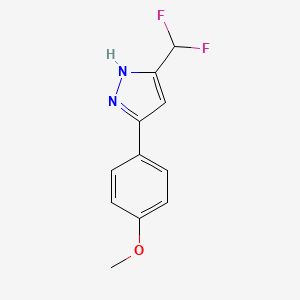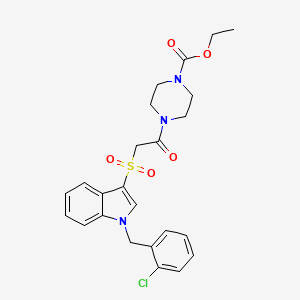![molecular formula C17H17ClN2O2 B2989883 2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2320376-62-1](/img/structure/B2989883.png)
2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CP-55940 and is a synthetic cannabinoid that has been extensively studied for its therapeutic effects.
科学的研究の応用
Unusual Synthetic Routes and Derivatizations
Researchers have developed methods to synthesize complex pyrrolin-2-ones and pyrazolines, highlighting the versatility of pyrrolopyridine derivatives in organic chemistry. For instance, the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones demonstrates the potential for creating diverse and functionalized molecules (Bellesia et al., 2001). Similarly, the identification and derivatization of cathinones offer insights into the structural analysis and potential modifications of related compounds for various applications (Nycz et al., 2016).
Molecular Docking and Antimicrobial Activity
A study on the molecular structure, spectroscopic analysis, and antimicrobial activity of a pyrazolyl-pyridine derivative highlights the potential pharmacological applications of similar structures. The research includes quantum chemical, topological analyses, and molecular docking studies, indicating the compound's effectiveness against bacterial and fungal strains (Sivakumar et al., 2021). This suggests that "2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one" could also be explored for its antimicrobial properties through similar research methodologies.
Conducting Polymers and Electro-Optic Materials
The development of conducting polymers from low oxidation potential monomers based on pyrrole, as well as the layer-by-layer self-assembled pyrrole-based donor-acceptor chromophores for electro-optic materials, presents an avenue for material science applications. These studies demonstrate how pyrrole and pyridine derivatives can be utilized in creating advanced materials with potential uses in electronics and optoelectronics (Sotzing et al., 1996; Facchetti et al., 2003).
作用機序
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
Compounds targeting fgfrs typically work by inhibiting the receptor’s signaling pathway . This inhibition can occur through various mechanisms, such as preventing the receptor’s dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the deactivation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
Fgfr inhibitors generally affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds have been evaluated for their stability in both simulated gastric fluid and simulated intestinal fluid . These studies are crucial for understanding the compound’s bioavailability.
Result of Action
Fgfr inhibitors, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-17(2,22-14-7-5-13(18)6-8-14)16(21)20-10-12-4-3-9-19-15(12)11-20/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCWLELLOKTRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC2=C(C1)N=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)

![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)

![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)


![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2989811.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)
![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)
![3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2989823.png)